Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Description
Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a carbamate-protected derivative of 7-azaindole, a heterocyclic compound with a fused pyrrole-pyridine structure. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactivity in downstream synthetic applications. This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the synthesis of covalent inhibitors and activity-based probes for enzymes such as deubiquitylases .
The synthesis involves sequential reactions starting with 1H-pyrrolo[2,3-b]pyridin-6-amine, which undergoes Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., sodium carbonate in 1,4-dioxane/water) . Subsequent modifications, such as Suzuki-Miyaura cross-coupling or deprotection steps, are employed to introduce functional groups or generate bioactive derivatives . The molecular formula is C13H17N3O2, with a molecular weight of 247.29 g/mol (calculated from and analogous structures).
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 6-(aminomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(8-14)15-11(9)16/h4-7H,8,14H2,1-3H3 |
InChI Key |
QMXUWHAWWSFNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
Core Structure Formation
The preparation of tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically follows a multi-step synthetic pathway that begins with either:
- Direct functionalization of the pyrrolo[2,3-b]pyridine core
- Construction of the heterocyclic system with pre-installed functional groups
- Positional modification of related pyrrolo[2,3-b]pyridine derivatives
N-Boc Protection Methods
The N-1 protection with a tert-butyloxycarbonyl (Boc) group represents a critical step in the synthesis. Several methods have been established for the installation of this protecting group on pyrrolo[2,3-b]pyridine systems.
Detailed Synthetic Routes
N-Boc Protection of Pyrrolo[2,3-b]pyridine
The installation of the Boc protecting group at the N-1 position can be achieved using various reaction conditions as demonstrated in analogous systems:
DMAP-Catalyzed Method
A highly efficient method involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile:
To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equiv.) and DMAP (0.1-0.5 equiv.) in acetonitrile is added Boc₂O (1.2 equiv.). The reaction mixture is stirred at room temperature for 18 hours, followed by standard workup and purification.
This method typically provides high yields (82-90%) of the N-Boc protected product.
Triethylamine-Mediated Method
An alternative approach utilizes triethylamine as a base:
To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equiv.) and triethylamine (3 equiv.) in dichloromethane at 0°C is added Boc₂O (1.05-1.2 equiv.) dropwise. The mixture is allowed to warm to room temperature and stirred for 6-12 hours.
This method has demonstrated yields of 97-98% for analogous systems.
Introduction of the Aminomethyl Group at Position 6
The functionalization of position 6 with an aminomethyl group presents a significant synthetic challenge. Based on established methods for regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold, several approaches can be considered:
Palladium-Catalyzed Cross-Coupling Approach
Drawing from the methodology described for position 5 functionalization, a palladium-catalyzed cross-coupling reaction could be employed:
A mixture of 6-bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine (1 equiv.), palladium catalyst (0.05 equiv.), and an appropriate aminomethyl source (1.2 equiv.) in a suitable solvent under nitrogen atmosphere is heated at 80°C until completion.
This approach requires prior selective bromination at position 6, which can be achieved through directed ortho-metallation followed by quenching with a brominating agent.
Formylation-Reduction-Amination Sequence
Based on the synthesis of analogous 3-aminomethyl derivatives, a potential route involves:
- Regioselective formylation at position 6
- Reduction of the formyl group to hydroxymethyl
- Conversion of hydroxymethyl to aminomethyl via tosylation and subsequent amination
The reduction step can be performed using sodium borohydride as demonstrated for the 3-formyl analog:
To a solution of 1-(tert-butyloxycarbonyl)-6-formyl-1H-pyrrolo[2,3-b]pyridine (1 equiv.) in methanol or ethanol is added sodium borohydride (1.1-2 equiv.) at 0°C. The reaction mixture is stirred at room temperature for 1-4 hours.
This reduction typically proceeds in 44-85% yield for analogous compounds.
Alternative Synthetic Approaches
Late-Stage Functionalization
An alternative strategy involves late-stage functionalization of the preformed N-Boc protected pyrrolo[2,3-b]pyridine core:
Directed Metallation Approach
Lithiation at position 6 followed by reaction with an appropriate electrophile can provide access to functionalized derivatives:
To a solution of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in dry THF at -78°C is added a suitable lithiating agent followed by the addition of an appropriate electrophile.
This method has shown success for functionalization at positions 3 and 5 of related heterocycles.
Construction-Based Approach
Another strategy involves the construction of the pyrrolo[2,3-b]pyridine core with the aminomethyl functionality pre-installed or with a suitable precursor group at position 6:
A base-mediated conversion to the pyrrolopyridine core followed by substitution of the N-1 position with a tert-butylcarbonate group can yield key intermediates in 75% yield.
This approach has been demonstrated for the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives.
Optimization Parameters and Reaction Conditions
The synthesis of this compound requires careful optimization of reaction conditions. Table 1 summarizes key parameters for the N-Boc protection step based on analogous systems.
Table 1: Optimization of N-Boc Protection Conditions
| Base/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| DMAP | Acetonitrile | 20°C | 6.5 | 82 | |
| TEA | DCM | 25°C | 12 | 98.2 | |
| TEA | Acetonitrile | 0-20°C | 18 | 97 | |
| DMAP | DCM | 20°C | 1.25 | - |
For the introduction of the aminomethyl group, the formyl reduction step requires careful control of reaction conditions, as summarized in Table 2.
Table 2: Optimization of Formyl Reduction Conditions
| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaBH₄ | Methanol | 20°C | 4 | 85 | |
| NaBH₄ | Ethanol | 0-20°C | 1.25 | 47 | |
| NaBH₄ | Ethanol | 20°C | 4 | 44 |
Characterization Data and Analytical Methods
The successful synthesis of this compound should be confirmed through comprehensive analytical characterization. Based on data from analogous compounds, the following analytical parameters would be expected:
Spectroscopic Data
For structurally related compounds, characteristic spectroscopic features include:
¹H NMR (400 MHz, CDCl₃): Expected signals for tert-butyl group around δ 1.60-1.65 (s, 9H), pyridine protons in the range δ 7.20-9.45, and aminomethyl protons likely appearing as a singlet around δ 4.0-4.2 (2H)
¹³C NMR (100 MHz, CDCl₃): Characteristic signals around δ 28.4 (tert-butyl methyl carbons), 80.0 (quaternary carbon of tert-butyl), 148-151 (carbonyl carbon), and 124-145 (aromatic carbons)
MS (ESI+): Expected molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight plus 1
Chromatographic Analysis
HPLC and TLC conditions typically used for monitoring the synthesis of related compounds:
- TLC: Silica gel, eluting with ethyl acetate/hexanes mixtures (30-50% ethyl acetate)
- HPLC: C18 column, gradient elution with acetonitrile/water containing 0.1% formic acid
Comparative Analysis of Synthetic Routes
When comparing the potential synthetic routes to this compound, several factors must be considered:
Efficiency Assessment
The choice of synthetic route significantly impacts overall efficiency, as demonstrated in Table 3.
Table 3: Comparison of Potential Synthetic Routes
| Synthetic Approach | Number of Steps | Overall Yield (estimated) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Direct functionalization | 3-4 | 30-40% | Shorter route | Regioselectivity challenges |
| Cross-coupling pathway | 4-5 | 25-35% | Well-established reactions | Requires pre-functionalization |
| Formylation-reduction sequence | 5-6 | 20-30% | Versatile intermediates | Multiple steps |
Regioselectivity Considerations
The main challenge in synthesizing 6-substituted pyrrolo[2,3-b]pyridines is achieving proper regioselectivity. Several directing strategies have been developed:
- Use of N-Boc protection to influence metallation regioselectivity
- Strategic use of halogen-metal exchange reactions
- Employment of transition metal-catalyzed C-H activation methods
Scale-Up Considerations and Process Development
For larger-scale preparation, several factors should be considered:
Environmental Impact
Greener alternatives can be implemented:
- Replacement of dichloromethane with less environmentally harmful solvents
- Recovery and recycling of acetonitrile
- Use of catalytic amounts of DMAP (0.1 equiv.) rather than stoichiometric quantities
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Properties
- In contrast, the target compound’s aminomethyl group introduces polarity, improving aqueous solubility .
Biological Activity
Tert-butyl 6-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.
- Molecular Formula : C14H20N4O2
- Molecular Weight : 248.34 g/mol
- IUPAC Name : this compound
The compound's unique bicyclic structure combines a pyrrole ring and a pyridine ring, contributing to its distinct chemical properties and biological activities. This structural configuration enhances its stability and reactivity, making it a valuable scaffold in drug design.
This compound is believed to exert its biological effects through interactions with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The compound may modulate the activity of these targets, leading to diverse biological effects including:
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation by targeting key regulatory proteins involved in cell cycle progression.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
Anticancer Research
Research indicates that compounds with similar pyrrolo[2,3-b]pyridine scaffolds have demonstrated significant anticancer properties. For instance, a study focused on MPS1 inhibitors highlighted the importance of this class of compounds in targeting cancer cells with chromosomal instability. The optimized inhibitors exhibited potent antiproliferative activity in various cancer cell lines, suggesting that this compound could be a promising candidate for further development in oncology .
Antimicrobial Activity
In vitro evaluations have shown that pyrrole derivatives can exhibit antibacterial activity. For example, related compounds displayed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potential for the development of new antibacterial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Structure | Moderate anticancer activity |
| Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | Structure | Antimicrobial properties |
This table illustrates how variations in structure can influence biological activity, emphasizing the need for further research on this compound.
Case Studies
Several case studies have been conducted to evaluate the biological activities of pyrrolo[2,3-b]pyridine derivatives:
- MPS1 Inhibition : A study demonstrated that certain pyrrolo derivatives could inhibit MPS1 with an IC50 value of 0.025 μM, showcasing their potential as selective anticancer agents .
- Antibacterial Screening : Another study reported the antibacterial efficacy of pyrrole derivatives against various bacterial strains, establishing a basis for further exploration into their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
